molecular formula C10H13ClN2O2 B6278001 methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride CAS No. 1361381-55-6

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride

Katalognummer B6278001
CAS-Nummer: 1361381-55-6
Molekulargewicht: 228.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride (MTHCH) is a synthetic compound that has been used in various scientific research applications. MTHCH is a small-molecule inhibitor of the enzyme phosphatidylinositol-4-kinase (PI4K). The compound has been extensively studied for its potential applications in the laboratory, including in the study of cellular signaling pathways, cancer research, and drug discovery.

Wissenschaftliche Forschungsanwendungen

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride has been widely used in various scientific research applications. It has been used to study the role of PI4K in cellular signaling pathways, as well as its role in cancer progression. In addition, it has been used to study the effects of PI4K inhibitors on cell proliferation and apoptosis. Furthermore, it has been used in drug discovery to identify novel PI4K inhibitors.

Wirkmechanismus

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride acts as an inhibitor of PI4K, a phosphatidylinositol-4-kinase. PI4K is a kinase enzyme that plays a role in cellular signaling pathways, such as the PI3K/Akt and MAPK pathways. methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride binds to the active site of PI4K, preventing it from phosphorylating its substrates. This inhibition of PI4K activity results in the inhibition of the downstream pathways that it is involved in.
Biochemical and Physiological Effects
methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cell lines. In addition, it has been shown to inhibit the growth of tumor cells in vitro and in vivo. Furthermore, it has been shown to inhibit angiogenesis and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is a small-molecule inhibitor that is easy to synthesize and purify. Furthermore, it is highly specific for PI4K, which makes it ideal for studying the role of PI4K in cellular signaling pathways. However, there are some limitations to its use. For example, it is not suitable for studying the role of PI4K in other pathways, such as the PI3K/Akt and MAPK pathways. In addition, its effects on cell proliferation and apoptosis may be limited in some cell lines.

Zukünftige Richtungen

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride has potential for use in a variety of applications. For example, it could be used to study the role of PI4K in other pathways, such as the PI3K/Akt and MAPK pathways. In addition, it could be used to study the effects of PI4K inhibitors on other cellular processes, such as autophagy and metabolism. Furthermore, it could be used to identify novel PI4K inhibitors for use in drug discovery. Finally, it could be used to study the effects of PI4K inhibitors on other diseases, such as neurological disorders and autoimmune diseases.

Synthesemethoden

Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride is synthesized using a multi-step process. First, the starting materials, 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid and hydrochloric acid, are reacted in a two-step reaction. The first step involves the formation of an ester, and the second step involves the formation of the hydrochloride salt. The resulting product is then purified and characterized using various analytical techniques.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride involves the condensation of 2-aminonicotinic acid with ethyl acetoacetate followed by reduction and cyclization.", "Starting Materials": [ "2-aminonicotinic acid", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-aminonicotinic acid with ethyl acetoacetate in acetic acid to form ethyl 2-(5-aminopyridin-2-yl)acetate.", "Step 2: Reduction of ethyl 2-(5-aminopyridin-2-yl)acetate with sodium borohydride in methanol to form ethyl 2-(5-aminopyridin-2-yl)ethanol.", "Step 3: Cyclization of ethyl 2-(5-aminopyridin-2-yl)ethanol with hydrochloric acid to form methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride." ] }

CAS-Nummer

1361381-55-6

Produktname

methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate hydrochloride

Molekularformel

C10H13ClN2O2

Molekulargewicht

228.7

Reinheit

91

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.